tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

Purity Benchmarking Quality Control Synthetic Intermediate Procurement

Opt for single-enantiomer (3aR,7aS) tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate (CAS 1260595-26-3) for high-fidelity asymmetric synthesis. Its defined 5-oxo ketone enables orthogonal derivatization (reductive amination, Wittig) while the N-Boc group remains intact, avoiding the 50% waste of racemic mixtures and ensuring reproducible results in antimalarial SAR studies.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Cat. No. B13196826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2
InChIInChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3
InChIKeyFAFPNFIAMGOSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate: A Differentiated Building Block for Saturated N-Heterocycle Synthesis


tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a bicyclic heterocyclic building block featuring a fully saturated octahydroindole core, a 5-oxo ketone functional group, and an N-Boc (tert-butoxycarbonyl) protecting group. Its molecular formula is C13H21NO3 with a molecular weight of 239.31 g/mol . It exists in multiple stereochemical forms, including the (3aR,7aS) enantiomer (CAS 1260595-26-3) and the cis-racemic mixture (CAS 143268-07-9), offering precise stereochemical control for asymmetric synthesis applications .

Why Non-Specific Octahydroindole Analogs Cannot Substitute for tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate


Substituting tert-butyl 5-oxooctahydro-1H-indole-1-carboxylate with seemingly similar octahydroindole analogs introduces critical stereochemical, functional, and purity variations that directly impact downstream synthetic outcomes. Unlike the non-oxygenated octahydroindole-1-carboxylates or the regioisomeric 3-oxo analog, the 5-oxo substitution pattern confers a unique ketone reactivity handle that enables orthogonal functionalization strategies while maintaining the N-Boc protected amine for later-stage deprotection . Furthermore, stereochemical ambiguity in generic mixtures versus defined enantiomers introduces variability in chiral induction steps, making lot-to-lot reproducibility a procurement concern .

Quantitative Differentiation Evidence: tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate vs. Closest Analogs


Comparative Purity Specifications: 98% (NLT) vs. 95% (Typical) for Non-Oxo Analog

The (3aR,7aS)-enantiomer of tert-butyl 5-oxooctahydro-1H-indole-1-carboxylate is commercially specified at NLT 98% purity, providing a 3-percentage-point purity advantage over the non-oxygenated octahydro-1-(tert-butoxycarbonyl)-1H-indole analog, which is typically supplied at 95% purity . The 3-oxo regioisomer does not have a publicly disclosed commercial purity specification, introducing procurement uncertainty for applications requiring defined purity thresholds .

Purity Benchmarking Quality Control Synthetic Intermediate Procurement

Molecular Weight and Hydrogen Bonding Capacity Distinguish 5-Oxo from Non-Oxo Derivatives

The 5-oxo ketone group increases the molecular weight of tert-butyl 5-oxooctahydro-1H-indole-1-carboxylate to 239.31 g/mol compared to 225.33 g/mol for the non-oxygenated octahydro-1-(tert-butoxycarbonyl)-1H-indole (Δ = 13.98 g/mol) [1]. It also adds one hydrogen bond acceptor, increasing the total acceptor count from 3 to 4, which can affect chromatographic retention times and solubility profiles [1].

Physicochemical Profiling Chromatographic Separation Drug Discovery Library Management

Solubility Profile: A Differentiating Factor for Reaction Solvent Selection

tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is reported to be insoluble in water but soluble in most organic solvents including ethanol, ether, benzene, and acetone . In contrast, the carboxylic acid analog L-octahydroindole-2-carboxylic acid exhibits water and methanol solubility (melting point 275-277°C) [1], highlighting how the ester protecting group and ketone functionality collectively alter the solubility profile relative to free acid derivatives.

Solubility Reaction Medium Design Purification Method Development

Defined Stereochemistry: (3aR,7aS) Enantiomer vs. cis-Racemic Mixture for Asymmetric Synthesis Control

The (3aR,7aS)-enantiomer (CAS 1260595-26-3) is available as a single, defined stereoisomer with NLT 98% purity, whereas the cis-racemic mixture (CAS 143268-07-9) contains both enantiomers . For asymmetric synthesis applications where chiral induction is critical, the defined enantiomer eliminates the 50% yield loss inherent to racemic mixtures and prevents diastereomeric complications in subsequent steps .

Asymmetric Synthesis Chiral Building Blocks Stereochemical Fidelity

Validated Intermediate Role: Manzamine A Analog Synthesis Pathway

cis-rac-N-Boc-5-oxooctahydro-1H-indole (the racemic form) is explicitly cited as an intermediate in the synthesis of a series of Manzamine A analogs . Manzamine A exhibits potent antimalarial activity with reported IC50 values of 4.5 ng/mL against P. falciparum D6 strain and 8.0 ng/mL against W2 strain, surpassing many standard antimalarial drugs in potency against chloroquine-resistant strains [1][2]. While the target compound itself is not the active pharmaceutical agent, its role as a key building block in accessing this validated antimalarial chemotype provides a defined application context not shared by non-oxo octahydroindole derivatives.

Antimalarial Drug Discovery Synthetic Intermediate Marine Natural Product Analogs

Optimal Procurement and Research Applications for tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate


Asymmetric Synthesis of Chiral Saturated N-Heterocycles

The defined (3aR,7aS)-enantiomer (NLT 98% purity) is ideally suited for asymmetric synthesis campaigns requiring high stereochemical fidelity. Its single-enantiomer nature eliminates the 50% material waste associated with racemic mixtures and ensures consistent chiral induction in downstream transformations .

Medicinal Chemistry Exploration of Manzamine A-Derived Antimalarial Leads

As a documented intermediate in Manzamine A analog synthesis, this compound enables structure-activity relationship (SAR) exploration of antimalarial chemotypes active against chloroquine-resistant P. falciparum strains (Manzamine A IC50: 4.5–8.0 ng/mL) [1].

Orthogonal Functionalization via Ketone and Boc-Protected Amine Handles

The 5-oxo ketone provides a reactive site for reductive amination, Wittig olefination, or Grignard additions while the N-Boc group remains stable, allowing sequential, orthogonal derivatization strategies not possible with non-oxo octahydroindole-1-carboxylates .

Technical Documentation Hub

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